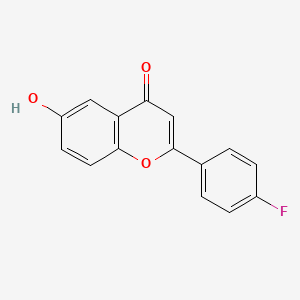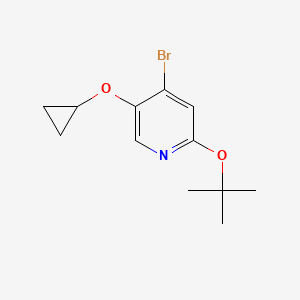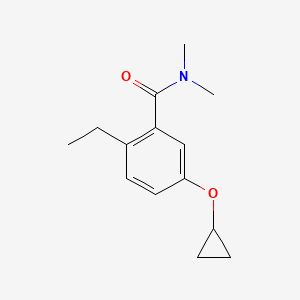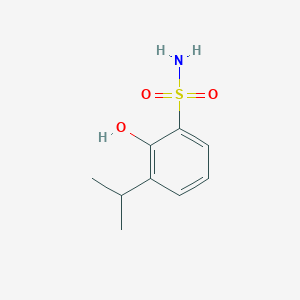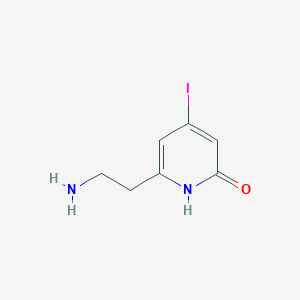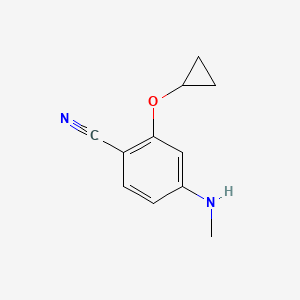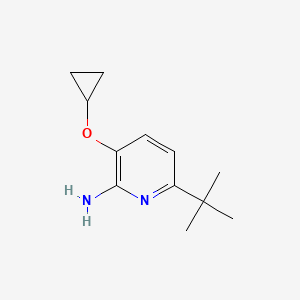
6-Tert-butyl-3-cyclopropoxypyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Tert-butyl-3-cyclopropoxypyridin-2-amine is a compound that features a tert-butyl group, a cyclopropoxy group, and a pyridin-2-amine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tert-butyl-3-cyclopropoxypyridin-2-amine typically involves the following steps:
Formation of the pyridine core: This can be achieved through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the tert-butyl group: This step can be performed using tert-butyl halides in the presence of a base.
Cyclopropoxylation: The cyclopropoxy group can be introduced via a nucleophilic substitution reaction using cyclopropyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
6-Tert-butyl-3-cyclopropoxypyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the cyclopropoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyclopropyl halides in the presence of a base.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridines.
Applications De Recherche Scientifique
6-Tert-butyl-3-cyclopropoxypyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 6-Tert-butyl-3-cyclopropoxypyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Tert-butyl-3-ethoxypyridin-2-amine
- 6-Tert-butyl-3-methoxypyridin-2-amine
- 6-Tert-butyl-3-propoxypyridin-2-amine
Comparison
6-Tert-butyl-3-cyclopropoxypyridin-2-amine is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties compared to its ethoxy, methoxy, and propoxy analogs. These differences can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for specific research applications.
Propriétés
Formule moléculaire |
C12H18N2O |
|---|---|
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
6-tert-butyl-3-cyclopropyloxypyridin-2-amine |
InChI |
InChI=1S/C12H18N2O/c1-12(2,3)10-7-6-9(11(13)14-10)15-8-4-5-8/h6-8H,4-5H2,1-3H3,(H2,13,14) |
Clé InChI |
IJBATFRWLUIMII-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=NC(=C(C=C1)OC2CC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



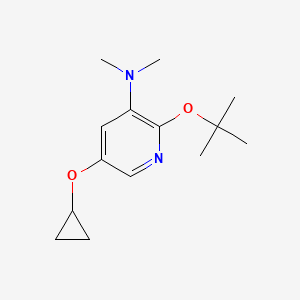
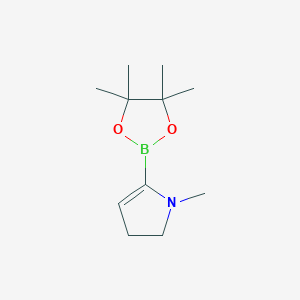

![[6-Hydroxy-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14837276.png)
